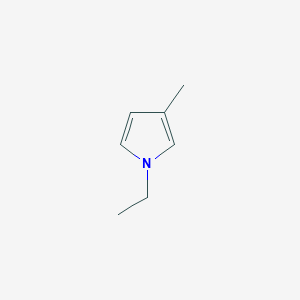

1-Ethyl-3-methyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

1-ethyl-3-methylpyrrole |

InChI |

InChI=1S/C7H11N/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3 |

InChI Key |

LPRJTTSNPNSAEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Ethyl 3 Methyl 1h Pyrrole and Its Derivatives

Classical and Established Pyrrole (B145914) Annulation Methods in the Synthesis of Substituted Pyrroles

Traditional methods for pyrrole synthesis rely on the cyclocondensation of acyclic precursors. These well-established reactions remain highly relevant for their reliability and scalability.

Paal-Knorr Condensation and its Regioselective Adaptations for 1-Ethyl-3-methyl-1H-pyrrole Precursors

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles. uctm.edurgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org For the specific synthesis of this compound, this reaction provides a highly regioselective pathway. The strategy involves the reaction of a 3-methyl-substituted 1,4-dicarbonyl compound (e.g., 3-methylhexane-2,5-dione) with ethylamine. The positions of the substituents on the final pyrrole ring are directly determined by the structure of the dicarbonyl precursor.

The reaction mechanism, investigated by V. Amarnath et al., proceeds through the formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. uctm.edu A subsequent attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.eduwikipedia.org The reaction is typically facilitated by neutral or weakly acidic conditions; adding a weak acid like acetic acid can accelerate the process. organic-chemistry.org Over the years, numerous modifications have been introduced to improve yields and broaden the reaction's applicability under milder or greener conditions. rgmcet.edu.inresearchgate.net

Below is a table summarizing various catalytic systems employed in the Paal-Knorr synthesis for N-substituted pyrroles.

| Catalyst System | Amine Source | Conditions | Key Features |

| Iron(III) chloride | Primary amines/sulfonamides | Catalytic amount in water | Mild, economical, and practical. organic-chemistry.org |

| L-proline | Primary amines | - | Efficient construction of pyrrole core, allows diverse substituents. rsc.org |

| MgI2 etherate | Primary amines | - | Good to excellent yields from various 1,4-diketones. uctm.edu |

| No Catalyst | Primary amines | Solvent-free, room temperature | Simple, mild conditions, easy product separation. epa.gov |

| Ionic Liquids | Primary amines | [Bmim][PF6] or [Bmim][BF4] | High yields, simple product isolation, avoidance of toxic catalysts. researchgate.netorganic-chemistry.org |

Knorr Pyrrole Synthesis and Related Condensation Reactions for Alkylated Pyrroles

The Knorr pyrrole synthesis, first reported in 1884, is another foundational method that constructs the pyrrole ring from different starting materials than the Paal-Knorr reaction. wikipedia.orgresearchgate.net This method involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as an ester) positioned alpha to a carbonyl group, typically a β-ketoester. wikipedia.org

Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are almost always prepared in situ. A common approach is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org The synthesis of an alkylated pyrrole like this compound via the Knorr method would require the careful selection of precursors. For instance, the reaction could involve an α-amino-ketone derived from 1-aminobutan-2-one (B3057186) reacting with a β-ketoester like ethyl acetoacetate. The subsequent cyclization and dehydration would be tailored to yield the desired 1,3-disubstituted pattern. The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrroles by varying the two carbonyl-containing starting materials. wikipedia.org

Barton-Zard Reaction and Nitroalkene-Based Pathways for Pyrrole Functionalization

The Barton-Zard reaction, developed in 1985, offers a powerful route to pyrrole derivatives starting from a nitroalkene and an α-isocyanide under basic conditions. wikipedia.orgbuchler-gmbh.comscispace.com This pathway is particularly useful for accessing functionalized pyrroles that may be difficult to obtain through classical condensation methods. allaboutchemistry.netacs.orgnih.gov

The mechanism proceeds through five key steps:

Base-catalyzed deprotonation of the α-isocyanide. wikipedia.org

A Michael-type conjugate addition of the resulting carbanion to the nitroalkene. wikipedia.org

An intramolecular 5-endo-dig cyclization. wikipedia.org

Base-catalyzed elimination of the nitro group. wikipedia.org

Tautomerization to form the final aromatic pyrrole. wikipedia.org

To synthesize a precursor for this compound, one could employ a substituted nitroalkene, such as 1-nitropropene, and react it with an isocyanoacetate ester. This would generate a pyrrole with a methyl group at the 3-position and a carboxylate group, which could be removed or modified in subsequent steps. The final N-ethylation step would complete the synthesis. This method's ability to construct polysubstituted pyrroles makes it a valuable tool in synthetic organic chemistry. nih.gov

Modern and Catalytic Approaches to Pyrrole Ring Construction

While classical methods are robust, modern synthetic chemistry has introduced catalytic approaches that offer new pathways for pyrrole synthesis and functionalization, often with higher efficiency and selectivity.

Transition Metal-Catalyzed Syntheses of N-Substituted Pyrroles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. Palladium, in particular, has emerged as a highly versatile metal for forging new carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of substituents onto a pre-existing pyrrole ring, avoiding the need for de novo ring synthesis. jiaolei.groupthieme-connect.com This approach allows for the late-stage modification of pyrrole cores. For the synthesis of this compound, one could envision two potential C-H functionalization routes:

N-Alkylation: Starting with 3-methyl-1H-pyrrole, a palladium-catalyzed reaction could be employed to introduce the ethyl group onto the nitrogen atom.

C-Alkylation: Starting with 1-ethyl-1H-pyrrole, a regioselective palladium-catalyzed C-H alkylation could introduce the methyl group at the C3 position.

Direct C-H alkylation often relies on a Catellani-type reaction, which can use a palladium(II) catalyst and norbornene to achieve regioselective alkylation at the C5 position of electron-deficient pyrroles. thieme-connect.com Achieving C3 selectivity on an electron-rich N-alkylpyrrole can be challenging and may require the use of a directing group. chemrxiv.org The use of N-heterocyclic carbene (NHC) ligands with palladium has proven effective for the direct arylation of pyrroles and can be adapted for alkylation. nih.gov These modern methods provide a highly atom-economical route to multi-substituted pyrroles. thieme-connect.comacs.org

The table below highlights examples of palladium-catalyzed functionalization of pyrroles.

| Reaction Type | Catalyst System | Substrates | Key Features |

| C5-Alkylation | Pd(II) / norbornene | Electron-deficient pyrroles, alkyl halides | Highly regioselective C-H activation for C5-alkylation. jiaolei.groupthieme-connect.com |

| C3-Alkenylation | Pd(II) / AgOAc | N-alkylpyrroles, acrylates | Benzothiazole directing group enables regioselective C3-functionalization. chemrxiv.org |

| N-Alkylation | Pd(CH3CN)2Cl2 / dppf | Indolines, dihydropyrroles | Catalyzes N-alkylation leading to N-alkylated indoles, a related heterocycle. acs.org |

| C2-Arylation | Pd-NHC complexes | Pyrrole derivatives, aryl chlorides | Air-stable catalysts promote coupling at the C2 position. nih.gov |

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Ruthenium catalysts have emerged as highly effective for the synthesis of pyrroles through acceptorless dehydrogenative coupling (ADC) reactions. This approach is atom-economical and environmentally benign, as it typically produces only water and hydrogen gas as byproducts. These reactions often involve the coupling of alcohols and amines, where the catalyst facilitates the oxidation of the alcohol to an aldehyde or ketone intermediate, which then reacts with the amine to form an enamine or imine, followed by cyclization and aromatization to the pyrrole ring.

One strategy involves the dehydrogenative coupling of secondary alcohols and amino alcohols. For instance, the reaction of a secondary alcohol with an amino alcohol in the presence of a ruthenium pincer complex can lead to the formation of a substituted pyrrole. The versatility of this method allows for the synthesis of a wide range of pyrrole derivatives by varying the substituents on both the alcohol and amino alcohol precursors. Another approach demonstrates the direct synthesis of functionalized pyrroles from β-amino alcohols and ynones via ruthenium-catalyzed ADC. This methodology proceeds in a step-economic fashion with broad substrate scope.

| Reactant 1 | Reactant 2 | Catalyst System | Key Features |

| Secondary Alcohol | Amino Alcohol | Ruthenium Pincer Complex | Dehydrogenative coupling. |

| β-Amino Alcohol | Ynone | Ruthenium Catalyst | Atom- and step-economic. |

| Aromatic Amines | cis-2-Butene-1,4-diol | Ruthenium Pincer Complex | Synthesis of N-substituted pyrroles. |

Gold-Catalyzed Cascade Hydroamination/Cyclization Protocols

Gold catalysts, particularly gold(I) complexes, have proven to be exceptionally mild and efficient catalysts for a variety of organic transformations, including the synthesis of pyrroles. A notable method involves a gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes. This protocol offers several advantages, including high regioselectivity, broad functional group tolerance, and the use of readily accessible starting materials.

The proposed mechanism initiates with the gold-catalyzed regioselective hydroamination of the α-amino ketone with a terminal alkyne to generate an enamine intermediate. This is followed by a gold-assisted attack of the enamine moiety on the carbonyl group and subsequent elimination of water to afford the multisubstituted pyrrole. The efficiency of the cyclization of the enamine intermediate can be significantly enhanced by the presence of the gold catalyst.

| Starting Material 1 | Starting Material 2 | Catalyst | Key Advantages |

| α-Amino Ketone | Alkyne | Gold(I) Complex | High regioselectivity, wide functional group tolerance. |

Zirconium-Catalyzed Methods for Multi-Substituted Pyrroles

Zirconium-based catalysts have gained attention due to their low toxicity, affordability, and versatility in organic synthesis. Zirconocene (B1252598) complexes, for example, can be utilized in the synthesis of substituted pyrroles. One approach involves the reaction of zirconocene complexes of imines with alkynes, leading to the formation of the pyrrole ring. This method allows for the construction of multi-substituted pyrroles with control over the substitution pattern. Recent advancements in zirconium catalysis continue to expand the scope and applicability of these methods for the synthesis of various heterocyclic compounds, including pyrroles.

Multi-Component Coupling (MCC) Reactions for Divergent Pyrrole Synthesis

Multi-component coupling (MCC) reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single operation. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCC strategies have been developed for the synthesis of substituted pyrroles.

These reactions can proceed through various mechanisms, including condensation reactions, the use of isonitriles, and reactions involving nitroalkanes. For example, a four-component reaction involving an amine, an aldehyde, a diketone, and a nitroalkane can be employed to produce highly substituted pyrroles. Another example is a titanium-catalyzed [2+2+1] reaction of allenes and alkynes, which provides a chemo- and regioselective route to pyrroles.

| Number of Components | Typical Reactants | Catalyst/Conditions | Key Outcome |

| Three | Primary amine, alkyl propiolate, diethyl oxalate | Water, 70°C | Polysubstituted pyrroles. |

| Four | Amine, aldehyde, diketone, nitroalkane | Gluconic acid in aqueous solution | Substituted pyrroles. |

| Three | β-nitrostyrenes, 1,3-dicarbonyl compounds, Lysine (as N donor) | FeCl₃, microwave irradiation | Peptide-pyrrole chimeras. |

| Three | Allenes, alkynes, azobenzene | Titanium catalyst | 2,3-annulated pyrroles. |

Cycloaddition Reactions and Rearrangements in Pyrrole Ring Formation

Cycloaddition reactions represent a classic and highly effective strategy for the construction of cyclic systems, including the pyrrole ring. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.

[3+2] and [4+2] Cycloaddition Pathways

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent method for synthesizing five-membered rings. The Van Leusen pyrrole synthesis is a classic example, which involves the reaction of tosylmethyl isocyanide (TosMIC), a 3-atom synthon, with electron-deficient alkenes in the presence of a base. This reaction is operationally simple and utilizes readily available starting materials to produce a wide range of substituted pyrroles. Amido-substituted Horner-Wadsworth-Emmons reagents can also serve as precursors to 1,3-dipoles for [3+2] cycloaddition with alkynes to form pyrroles.

More recently, visible-light-mediated photocatalytic [3+2] annulation strategies have been developed, offering a sustainable and practical approach to polysubstituted pyrroles under mild, redox-neutral conditions.

| Cycloaddition Type | Key Reagents | Conditions | Product Type |

| [3+2] | Tosylmethyl isocyanide (TosMIC), electron-deficient alkene | Base | 3- and 3,4-substituted pyrroles. |

| [3+2] | Amido-substituted Horner-Wadsworth-Emmons reagents, alkyne | - | Substituted pyrroles. |

| [3+2] | N-aryl glycinates, 2-benzylidenemalononitrile | Visible light, photocatalyst | Polysubstituted pyrroles. |

Carbene Insertion Reactions into Pyrrole Systems

Carbene insertion reactions offer a direct method for the functionalization of C-H bonds. In the context of pyrrole synthesis and modification, metal-catalyzed carbene transfer reactions are particularly useful. These reactions typically involve the in-situ generation of a carbene from a diazo compound, which then inserts into a C-H bond of a pre-existing pyrrole or a precursor molecule.

For instance, copper-catalyzed carbene insertion into enaminones followed by cyclization provides a route to polysubstituted pyrroles. This process can involve interesting rearrangements, such as ester migration, to yield the final product. Manganese-catalyzed C2-H activation of pyrrole moieties followed by carbene incorporation from aryl diazoesters has also been reported, showcasing the potential for regioselective functionalization.

Ciamician-Dennstedt Rearrangement in Pyrrole Derivatization

The Ciamician-Dennstedt rearrangement is a classic organic reaction that serves as a powerful method for the derivatization of the pyrrole core, specifically through a single-atom insertion that expands the five-membered pyrrole ring into a six-membered pyridine (B92270) ring. This transformation involves the reaction of a pyrrole with a dihalocarbene, which leads to the formation of a 3-halopyridine. The reaction fundamentally alters the heterocyclic scaffold, providing a synthetic route from pyrroles to functionalized pyridines.

The traditional mechanism, first reported in 1881, begins with the generation of a dichlorocarbene, typically from chloroform (B151607) and a strong base like potassium hydroxide (B78521). This highly reactive intermediate then undergoes a formal [2+1] cycloaddition reaction with the pyrrole ring to form an unstable dichlorocyclopropane intermediate. A subsequent electrocyclic ring-opening of this intermediate, followed by the elimination of hydrogen chloride, results in the formation of the aromatic 3-chloropyridine (B48278) product.

While historically significant, the classical Ciamician-Dennstedt rearrangement has notable limitations that have hindered its widespread adoption in complex syntheses. The reaction conditions are often harsh, and yields can be low. A significant side reaction is the competing Reimer-Tiemann formylation, which can reduce the efficiency and complicate purification. Furthermore, the scope of the classic reaction is principally limited to the production of 3-halopyridines.

To overcome these drawbacks, modern synthetic methodologies have been developed that offer milder conditions, greater efficiency, and a broader substrate scope. A significant advancement involves the use of alternative carbene precursors to the traditional haloform-based reagents.

One successful strategic approach employs α-chlorodiazirines as thermal or photo-activated precursors to generate chlorocarbenes. This method avoids the highly basic conditions of the classic reaction, thereby preventing the Reimer-Tiemann side reaction. It allows for the direct insertion of aryl- or heteroaryl-substituted carbenes into the pyrrole ring, yielding valuable 3-arylpyridines and 3-heteroarylpyridines directly. The reaction proceeds efficiently in the presence of a mild inorganic base such as sodium carbonate.

Research into the derivatization of asymmetrically substituted pyrroles using this modern approach has provided detailed findings on regioselectivity. For substrates like this compound, two regioisomeric pyridine products are possible, depending on which double bond of the pyrrole ring the carbene adds to. Studies on structurally similar compounds, such as 3-methyl-1-phenyl-1H-pyrrole and other trisubstituted pyrroles, show that the regioselectivity is primarily governed by steric effects. The carbene preferentially adds to the less sterically hindered C=C bond of the pyrrole ring. For instance, the reaction of 3-methyl-1H-pyrrole with a carbene precursor was found to yield a mixture of regioisomeric pyridine products.

The scope of this improved Ciamician-Dennstedt type reaction has been demonstrated across a range of substituted pyrroles. The data below illustrates the conversion of various N-substituted and C-substituted pyrroles into their corresponding pyridine derivatives using phenylchlorodiazirine as the carbene precursor.

| Pyrrole Substrate | Carbene Precursor | Product(s) | Total Yield (%) | Ratio (Major:Minor) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1H-pyrrole | Phenylchlorodiazirine | 1,3-Diphenylpyridine | 72 | - | |

| 1-Phenyl-2,5-dimethyl-1H-pyrrole | Phenylchlorodiazirine | 1,3-Diphenyl-2,6-dimethylpyridine | 81 | - | |

| Methyl 1-phenyl-1H-pyrrole-3-carboxylate | Phenylchlorodiazirine | Methyl 1,3-diphenylpyridine-5-carboxylate & Methyl 1,5-diphenylpyridine-3-carboxylate | 78 | 1.5:1 | |

| 3-Methyl-1-phenyl-1H-pyrrole | Phenylchlorodiazirine | 5-Methyl-1,3-diphenylpyridine & 3-Methyl-1,5-diphenylpyridine | 70 | >20:1 | |

| N-(4-methoxyphenyl)-3-methyl-1H-pyrrole | Phenylchlorodiazirine | Major: 3-(4-Methoxyphenyl)-5-methyl-1-phenylpyridine | 75 | >20:1 | |

| 1H-Pyrrole | p-Tolyl-N-triftosylhydrazone / Rh₂(esp)₂ | 3-(p-Tolyl)pyridine | 75 | - |

Another innovative, halogen-free Ciamician-Dennstedt methodology utilizes N-triftosylhydrazones as carbene sources in the presence of a rhodium catalyst. This approach also facilitates the synthesis of 3-functionalized pyridines from pyrroles and demonstrates the broad applicability of carbene-insertion chemistry for modifying the pyrrole core. These modern strategies represent significant advancements, transforming the Ciamician-Dennstedt rearrangement into a versatile and reliable tool for the skeletal editing of pyrroles to produce highly substituted and medicinally relevant pyridine scaffolds.

Reaction Mechanisms and Transformational Chemistry of 1 Ethyl 3 Methyl 1h Pyrrole Systems

Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus and Regioselectivity

Electrophilic substitution is a hallmark of pyrrole chemistry, owing to the electron-rich nature of the five-membered ring. nih.gov The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms and making them nucleophilic. Pyrroles are generally more reactive towards electrophiles than benzene. youtube.com

For 1-Ethyl-3-methyl-1H-pyrrole, electrophilic attack can theoretically occur at the C2, C4, or C5 positions. The regioselectivity of these reactions is governed by the stability of the cationic intermediate (arenium ion) formed upon attack by the electrophile. Attack at the α-positions (C2 and C5) is generally favored over the β-positions (C3 and C4) because the resulting intermediate is stabilized by a greater number of resonance structures. stackexchange.comuctm.edu In the case of this compound, the C3 position is already substituted. Therefore, electrophilic attack is expected to preferentially occur at the C5 and C2 positions. The relative reactivity of these positions will be influenced by both the N-ethyl and the C3-methyl groups.

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. uctm.eduwikipedia.org

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-ethyl-3-methyl-1H-pyrrole and/or 5-Bromo-1-ethyl-3-methyl-1H-pyrrole |

| Nitration | HNO₃/Acetic Anhydride (B1165640) | 2-Nitro-1-ethyl-3-methyl-1H-pyrrole and/or 5-Nitro-1-ethyl-3-methyl-1H-pyrrole |

| Acylation | Acetic Anhydride/BF₃·OEt₂ | 2-Acetyl-1-ethyl-3-methyl-1H-pyrrole and/or 5-Acetyl-1-ethyl-3-methyl-1H-pyrrole |

The presence of an N-alkyl group, such as the ethyl group in this compound, influences the reactivity and regioselectivity of electrophilic substitution. N-alkylation can increase the electron-donating nature of the nitrogen, further activating the pyrrole ring towards electrophilic attack. Quantum chemical studies have suggested that the presence of an alkyl substituent at the nitrogen atom can make β-substitution relatively more probable compared to unsubstituted pyrrole, although α-substitution generally remains dominant. umich.edu

The steric bulk of the N-ethyl group is generally considered to have a minor influence on the regioselectivity of attack at the adjacent C2 and C5 positions, especially with smaller electrophiles. However, for bulkier electrophiles, some steric hindrance at the C2 position might lead to a preference for attack at the C5 position.

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.net In the context of pyrroles, transition metal-catalyzed C-H activation has been a significant area of research. nih.govnih.gov For this compound, direct C-H functionalization would target the C-H bonds at the C2, C4, and C5 positions.

Rhodium-catalyzed C-H arylation has been shown to be effective for the β-selective arylation of N-substituted pyrroles. acs.org This unusual regioselectivity is often attributed to steric repulsion between the N-substituent and the bulky catalyst, directing the metal to the less hindered β-position. acs.org Copper-catalyzed C-H functionalization has also been developed for the regioselective arylation of various heterocycles. rsc.org Carbene transfer reactions catalyzed by copper complexes can also achieve selective C-H functionalization of pyrroles. researchgate.net

| Catalyst System | Reaction Type | Potential Product |

| Rhodium complex | C-H Arylation | 1-Ethyl-3-methyl-4-aryl-1H-pyrrole |

| Copper complex | C-H Arylation | 1-Ethyl-3-methyl-2-aryl-1H-pyrrole or 1-Ethyl-3-methyl-5-aryl-1H-pyrrole |

| TpxCu complexes | Carbene Insertion | Ethyl 2-(1-ethyl-3-methyl-1H-pyrrol-2-yl)acetate |

Nucleophilic Substitution and Addition Reactions Involving Pyrrole Rings

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic substitution under normal conditions. nih.gov Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is rare because it would require the displacement of a hydride ion, which is a very poor leaving group. masterorganicchemistry.com

However, if the pyrrole ring is substituted with strong electron-withdrawing groups, such as a nitro group, nucleophilic aromatic substitution can occur. For instance, if this compound were to be nitrated to form 1-ethyl-3-methyl-2-nitro-1H-pyrrole, the nitro group could potentially be displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, and the presence of the electron-withdrawing group is crucial for stabilizing the negative charge. masterorganicchemistry.com

Nucleophilic addition to the pyrrole ring is also uncommon unless the aromaticity of the ring is disrupted.

Cyclization and Ring-Closure Reactions of Pyrrole Precursors

The synthesis of the this compound core can be achieved through various cyclization and ring-closure reactions. The Hantzsch pyrrole synthesis is a classical method that involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine (in this case, ethylamine) and an α-haloketone. nih.govresearchgate.net This method allows for the construction of highly substituted pyrroles.

The Paal-Knorr synthesis is another fundamental method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For the synthesis of this compound, the precursor would be a 1,4-dicarbonyl compound that, upon reaction with ethylamine, would yield the target molecule.

More contemporary methods for pyrrole synthesis include transition metal-catalyzed cyclizations and multicomponent reactions. researchgate.netnih.gov For example, the Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene. nih.gov

Functional Group Interconversions and Derivatization of this compound Scaffolds

Once the this compound core is functionalized, these functional groups can be interconverted to create a variety of derivatives. These transformations are standard in organic synthesis and allow for the elaboration of the pyrrole scaffold. ub.edufiveable.me

For example, a formyl group introduced via the Vilsmeier-Haack reaction could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. An acetyl group from a Friedel-Crafts reaction could undergo various reactions at the carbonyl group or the adjacent methyl group.

If this compound is derivatized to contain an ester group, for instance, at the C2 position to give ethyl this compound-2-carboxylate, this ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions (saponification) using a hydroxide (B78521) source like sodium hydroxide or potassium hydroxide, followed by acidic workup. nih.gov Acid-catalyzed hydrolysis is also possible but can sometimes lead to decomposition of the sensitive pyrrole ring.

The resulting carboxylic acid is a versatile intermediate that can be converted into other functional groups such as amides, acid chlorides, or can undergo decarboxylation.

| Starting Material | Reagents | Product |

| Ethyl this compound-2-carboxylate | 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ | This compound-2-carboxylic acid |

Carboxylic Acid Functionalization

The introduction of a carboxylic acid group onto the this compound ring is a key transformation for creating derivatives with potential applications in various fields of chemical synthesis. This functionalization can be achieved through several synthetic strategies, primarily involving electrophilic substitution or metal-mediated reactions. The position of the incoming carboxyl group is directed by the activating effects of the N-ethyl and 3-methyl substituents.

Indirect Functionalization via Vilsmeier-Haack Reaction

A common and effective method for introducing a carboxylic acid functionality is a two-step process initiated by the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring. researchgate.netrsc.org

The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile. wikipedia.org The electron-rich this compound system then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the corresponding pyrrole-carboxaldehyde. organic-chemistry.orgwikipedia.org The resulting aldehyde can then be readily oxidized to the desired carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Given the substitution pattern of this compound, formylation is expected to occur at the unsubstituted α-position (C5) or the β-position (C4), with a potential for substitution at the C2 position as well. The regioselectivity is influenced by both electronic and steric factors.

Table 1: Vilsmeier-Haack Formylation of Pyrrole Systems

| Reagents | Product | Notes |

|---|---|---|

| POCl₃, DMF | Pyrrole-carboxaldehyde | The Vilsmeier reagent acts as a formylating agent for electron-rich heterocycles. ijpcbs.comorganic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Direct Carboxylation via Organometallic Intermediates

Direct introduction of a carboxylic acid group can be accomplished by using organometallic intermediates, such as Grignard reagents. masterorganicchemistry.com This method first requires the synthesis of a halogenated derivative of this compound, for instance, through bromination at a specific position. The resulting halo-pyrrole is then treated with magnesium metal to form the corresponding pyrrole Grignard reagent.

This highly nucleophilic organometallic species can then react with carbon dioxide (CO₂), often introduced as a gas or in solid form (dry ice), in an electrophilic addition reaction. nih.govyoutube.com The initial product is a magnesium carboxylate salt, which upon subsequent acidification with a dilute acid (e.g., HCl) yields the final this compound-carboxylic acid. masterorganicchemistry.comnih.gov This method offers a direct route to the carboxylic acid, with the position of functionalization being predetermined by the initial halogenation step.

Table 2: Carboxylation using Grignard Reagents

| Step | Reagents | Intermediate/Product | Mechanism |

|---|---|---|---|

| 1. Halogenation | e.g., NBS, Br₂ | Halo-1-ethyl-3-methyl-1H-pyrrole | Electrophilic aromatic substitution |

| 2. Grignard Formation | Mg, THF | This compound-magnesium halide | Formation of organometallic reagent |

| 3. Carboxylation | CO₂ (gas or solid) | Magnesium carboxylate salt | Nucleophilic attack on CO₂ youtube.com |

This table is interactive. Users can filter data based on the reaction step.

Functionalization via Acylation and Subsequent Oxidation

Another indirect route involves the acylation of the pyrrole ring, for example, through a Friedel-Crafts acylation reaction. While Friedel-Crafts reactions on pyrroles can be complex, methods using carboxylic acids activated with reagents like trifluoroacetic anhydride have been reported for N-protected pyrroles. nih.govbath.ac.uk Introducing an acetyl group (–COCH₃) onto the this compound ring would yield an acetylpyrrole derivative.

This acetyl derivative can then be converted to the corresponding carboxylic acid via the haloform reaction. This reaction involves treating the methyl ketone with a base (e.g., NaOH) and a halogen (e.g., Br₂ or I₂). The reaction proceeds through the formation of a trihalomethyl intermediate which is then cleaved by the base to form a carboxylate salt and a haloform (e.g., bromoform (B151600) or iodoform). Acidification of the reaction mixture liberates the desired carboxylic acid. The regioselectivity of the initial acylation step would determine the final position of the carboxylic acid group.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound-carboxylic acid |

| N,N-dimethylformamide |

| Phosphorus oxychloride |

| Potassium permanganate |

| Silver oxide |

| Carbon dioxide |

| Trifluoroacetic anhydride |

| Bromoform |

Theoretical and Computational Chemistry Studies of 1 Ethyl 3 Methyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, offer a detailed picture of the geometric and electronic characteristics of pyrrole (B145914) derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometries and electronic structures of organic molecules, including pyrrole and its derivatives. acs.orgresearchgate.net By employing functionals such as B3LYP and M06 combined with basis sets like 6-31+G(d,p), researchers can optimize molecular structures to find their most stable geometric configurations. qu.edu.qa These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

For pyrrole derivatives, DFT studies help in understanding how substituents, such as the ethyl and methyl groups in 1-Ethyl-3-methyl-1H-pyrrole, influence the planarity and aromaticity of the pyrrole ring. The electronic structure, including the distribution of electron density and atomic charges, can also be determined. researchgate.net This information is crucial for predicting the molecule's reactivity and physical properties. Natural Bond Orbital (NBO) analysis, for instance, can be used to calculate atomic charges and study orbital interactions, revealing the effects of structure on stability. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Pyrrole Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry optimization, Electronic properties researchgate.net |

| M06-2X | 6-311++G(2d,2p) | Thermochemistry, Kinetics, Tautomerism nih.gov |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.

For pyrrole derivatives, the positions of the HOMO and LUMO and their energy gap can be calculated using DFT methods. researchgate.netderpharmachemica.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack. ic.ac.uk For instance, in the parent pyrrole, the HOMO is located over the Cα--Cβ bonds, indicating these are favorable sites for electrophilic substitution. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.com For example, a higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Calculated HOMO-LUMO Energies for Pyrrole and Related Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyrrole | B3LYP/6-311+G(d,p) | -5.65 | 0.27 | 5.92 |

| Imidazole Derivative | B3LYP/6-311G++(d,p) | -6.2967 | -1.8096 | 4.4871 irjweb.com |

This table is interactive. You can sort and filter the data.

Tautomerism, the interconversion of structural isomers, is an important phenomenon in many heterocyclic compounds. nih.gov For pyrrole and its derivatives, tautomerization can involve the migration of a proton, leading to different isomeric forms. acs.org Computational studies, often using DFT methods, are employed to investigate the relative stabilities of these tautomers. qu.edu.qanih.gov

These studies calculate the energies of the different tautomeric forms and the transition states connecting them. acs.org The results can predict the predominant tautomer under specific conditions. For example, in a study of dipyrrole-based phenanthroline analogues, DFT calculations showed the predominance of the di-keto isomer over keto-enol and di-enol forms based on structural, energetic, and magnetic criteria. qu.edu.qa The effect of solvent on tautomeric equilibria can also be modeled using methods like the Polarizable Continuum Model (PCM). qu.edu.qanih.gov

Molecular Interactions and Solute-Solvent Dynamics of Pyrrole-Related Systems

The interactions between a solute molecule and its surrounding solvent molecules play a crucial role in its chemical behavior. Computational methods are used to study these interactions in detail. For pyrrole-related systems, studies have focused on the nature of hydrogen bonding and other non-covalent interactions with solvent molecules like water. aip.orgnih.gov

Studies on pyrrole-water complexes have shown that the interaction is primarily through a hydrogen bond between the N-H group of pyrrole and the oxygen atom of water. aip.orgacs.org The addition of more water molecules can lead to the formation of water clusters around the pyrrole molecule, with a network of hydrogen bonds. aip.org These computational studies provide insights into the solvation shell structure and the dynamics of solute-solvent interactions. researchgate.net

Prediction of Reaction Pathways and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. acs.orgpolimi.it

DFT calculations can be used to determine the activation energies of different reaction pathways, allowing for the prediction of the most favorable route. mdpi.com For example, computational studies on the isomerization of pyrrole have identified a multi-step pathway involving pyrrolenine and biradical intermediates. acs.org Similarly, the mechanisms of oxidation and other reactions of pyrrole can be investigated. polimi.it

For cycloaddition reactions, which are common for pyrroles, computational modeling can predict the stereochemistry and regioselectivity of the products. wikipedia.orgmdpi.comnih.gov These theoretical insights are invaluable for designing new synthetic routes and understanding the reactivity of substituted pyrroles like this compound.

Advanced Spectroscopic Characterization and Analytical Research Methodologies for Pyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules like 1-Ethyl-3-methyl-1H-pyrrole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Assignment of Ethyl and Methyl Substituents

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, allows for the definitive assignment of the ethyl and methyl groups attached to the pyrrole (B145914) ring.

In the ¹H NMR spectrum, the ethyl group attached to the nitrogen atom (N1) gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH2-) and a triplet for the terminal methyl protons (-CH3). This splitting pattern, a result of spin-spin coupling, confirms their adjacency. The methyl group at the C3 position of the pyrrole ring appears as a singlet, as it has no adjacent protons to couple with. The protons on the pyrrole ring itself also produce characteristic signals.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a separate signal. The chemical shifts of these signals are indicative of their electronic environment, allowing for the assignment of the carbons in the ethyl group, the methyl group, and the pyrrole ring. The presence of electron-donating alkyl substituents influences the chemical shifts of the pyrrole ring carbons. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for alkyl-substituted pyrroles. pitt.eduepfl.ch

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | N-CH₂-C H₃ | ~15 - 17 |

| N-CH₂-CH₃ | ~3.8 - 4.0 | Quartet (q) | N-C H₂-CH₃ | ~40 - 45 |

| C3-CH₃ | ~2.0 - 2.2 | Singlet (s) | C3-C H₃ | ~11 - 13 |

| H-2 | ~6.4 - 6.6 | Triplet/Doublet of doublets (t/dd) | C2 | ~120 - 122 |

| H-4 | ~5.9 - 6.1 | Triplet/Doublet of doublets (t/dd) | C3 | ~118 - 120 |

| H-5 | ~6.5 - 6.7 | Triplet/Doublet of doublets (t/dd) | C4 | ~107 - 109 |

| C5 | ~119 - 121 |

Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of the N-CH₂ protons and the N-CH₂-CH₃ protons, confirming the ethyl group's structure. emerypharma.com It would also show correlations between adjacent protons on the pyrrole ring (e.g., H-4 and H-5).

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment maps long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu HMBC is invaluable for connecting different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the N-CH₂ protons to the C2 and C5 carbons of the pyrrole ring, confirming the position of the ethyl group.

Correlations from the C3-CH₃ protons to the C2, C3, and C4 carbons of the ring, confirming the methyl group's location.

Correlations from the ring protons to adjacent and geminal ring carbons, helping to assign the carbon skeleton unambiguously. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk The molecular formula of this compound is C₇H₁₁N, giving it a molecular weight of approximately 109.17 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. libretexts.org The analysis of these fragments helps in structural determination.

Molecular Ion Peak (M⁺•): A peak at m/z = 109 would confirm the molecular mass of the compound. As it contains one nitrogen atom, this peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. uni-saarland.de For this compound, common fragmentations would include:

Loss of a methyl radical (M-15): Cleavage of the C-C bond in the ethyl group could result in the loss of a methyl radical (•CH₃), producing a fragment ion at m/z = 94.

Loss of an ethyl group (M-29): Cleavage of the N-C bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z = 80. This is often a significant fragmentation pathway for N-alkyl amines and heterocycles. libretexts.org

Alpha-Cleavage: The predominant fragmentation is often alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This can lead to the formation of a stable iminium ion.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for substituted pyrroles and alkanes. researchgate.netpressbooks.pub

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Aromatic C-H (Pyrrole ring) | 3100 - 3150 |

| C-H Stretch (sp³) | Aliphatic C-H (Ethyl and Methyl) | 2850 - 2960 |

| C=C Stretch | Pyrrole ring | ~1500 - 1580 |

| C-N Stretch | Pyrrole ring | ~1300 - 1360 |

| C-H Bend | Aliphatic C-H (Ethyl and Methyl) | ~1375 - 1465 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and conjugated systems like pyrrole, the primary absorptions are due to π → π* transitions.

Unsubstituted pyrrole exhibits a characteristic absorption band around 210 nm. researchgate.net The introduction of alkyl substituents, such as the ethyl and methyl groups in this compound, typically causes a small bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). acs.org This is due to the electron-donating nature of alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the π → π* transition. The UV-Vis spectrum is therefore useful for confirming the presence of the substituted pyrrole chromophore. researchgate.net

X-ray Diffraction for Solid-State Structural Determination of Pyrrole Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is likely a liquid at room temperature, X-ray crystallography is frequently applied to solid derivatives of pyrrole to obtain precise structural data. nih.govacs.org

This technique provides highly accurate measurements of bond lengths, bond angles, and torsional angles within the molecule. mdpi.com Furthermore, it reveals how molecules pack together in a crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.net The structural parameters obtained from X-ray diffraction studies of crystalline pyrrole derivatives serve as valuable benchmarks for computational models and help in understanding the fundamental geometry and conformational preferences of the pyrrole ring system. researchgate.net

Polymerization Chemistry and Materials Science Applications of Pyrrole Derivatives

Synthesis and Characteristics of Polypyrrole Derivatives Relevant to N-Ethylpyrroles

The synthesis of polypyrrole derivatives, particularly poly(N-ethylpyrrole) (PEPy), can be achieved through several methods, with chemical and electrochemical oxidative polymerization being the most prominent. nih.govmdpi.com These techniques allow for the creation of polymers with tailored properties suitable for a range of applications.

Chemical Oxidative Polymerization Techniques for Poly(N-ethylpyrrole)

Chemical oxidative polymerization is a widely utilized method for synthesizing poly(N-ethylpyrrole) due to its simplicity and cost-effectiveness. nih.govacs.org This technique typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization of the N-ethylpyrrole monomer. nih.gov The reaction can be carried out in various media, including aqueous solutions and organic solvents like chloroform (B151607). nih.gov However, polymerization in aqueous media can result in low yields due to the poor solubility of N-substituted pyrrole (B145914) monomers. nih.gov

A solvent-free approach to chemical oxidative polymerization has also been developed, where the N-ethylpyrrole monomer is mechanically mixed with a solid oxidant like FeCl₃. nih.gov This method produces polymer grains and can lead to higher hydrophobicity in the resulting polymer, which is advantageous for certain applications. nih.govacs.org The properties of the synthesized poly(N-ethylpyrrole), such as conjugation length and the presence of functional groups, can be influenced by the polymerization conditions and may lead to overoxidation, introducing carbonyl and hydroxy groups into the polymer structure. nih.gov

Table 1: Comparison of Chemical Oxidative Polymerization Methods for N-Ethylpyrrole

| Polymerization Method | Oxidant | Medium | Key Findings |

|---|---|---|---|

| Conventional | Ferric Chloride (FeCl₃) | Aqueous or Organic Solvents | Simple and cost-effective, but can have low yields in aqueous media. nih.gov |

| Solvent-Free | Solid Ferric Chloride (FeCl₃) | Mechanical Mixing | Produces polymer grains and can result in higher hydrophobicity. nih.gov |

Electrochemical Polymerization Methods for Pyrrole-Based Conductive Polymers

Electrochemical polymerization is another key method for synthesizing pyrrole-based conductive polymers, including those from N-substituted monomers like N-ethylpyrrole. mdpi.comnih.gov This technique involves applying a potential to an electrode in a solution containing the monomer, causing it to oxidize and polymerize on the electrode surface, forming a conductive polymer film. mdpi.com The polymerization potential for pyrrole derivatives is relatively low compared to other heterocyclic compounds, making this an efficient method. mdpi.com

The properties of the resulting polymer film can be controlled by adjusting the electrochemical parameters, such as the applied potential, current density, and the electrolyte used. researchgate.net For instance, galvanostatic methods, where a constant current is applied, have been used to polymerize N-methylpyrrole and its copolymers. researchgate.net The morphology and redox features of the polymer can be influenced by the monomer structure and the polymerization conditions. mdpi.com N-substituted pyrroles, due to their structural symmetry, can lead to polymers with a more regular and ordered structure. mdpi.com

Development of Advanced Materials Incorporating Pyrrole Units

The unique properties of polypyrrole and its derivatives, such as high conductivity, environmental stability, and biocompatibility, make them suitable for a variety of advanced material applications. mdpi.com N-substitution allows for the modification of these properties to meet the demands of specific applications. mdpi.com

Conductive Polymers for Electrochemical Applications and Sensing Technologies

Polypyrrole derivatives are extensively used in the development of electrochemical sensors. scielo.brnih.gov Their conductivity, which can be reversibly altered, makes them excellent materials for detecting various analytes. mdpi.com Poly(N-ethylpyrrole) and other N-substituted polypyrroles can be functionalized to enhance their sensitivity and selectivity towards specific molecules. mdpi.com For example, composites of polypyrrole derivatives with gold nanoparticles have shown improved detection of dopamine (B1211576) at low concentrations. mdpi.com

In sensing applications, the polymer film acts as a transducer, converting the interaction with the analyte into a measurable electrical signal. scielo.br The ability to deposit these polymers as thin films via electrochemical methods allows for the straightforward fabrication of sensor electrodes. mdpi.com The introduction of functional groups, such as cyano groups in poly(N-2-cyanoethyl)pyrrole, can enhance interactions with specific analytes, thereby improving sensor performance. cdnsciencepub.com

Table 2: Applications of N-substituted Polypyrroles in Sensing Technologies

| Polymer Derivative | Target Analyte | Key Feature |

|---|---|---|

| Poly(N-2-cyanoethyl)pyrrole / Poly(methyl pyrrole) with Gold Nanoparticles | Dopamine | Enhanced sensitivity and efficiency at low concentrations. mdpi.com |

| Poly(1-methyl-3-methylpyrrolidine) | Anionic mercury complexes | Anion exchange properties for pre-concentration and detection. mdpi.com |

| Poly(N-methylpyrrole) nanotubes | Dopamine | Sensitive catalytic activity for electrochemical detection. researchgate.net |

Pyrrole-Based Materials in Energy Storage Systems (e.g., Pseudocapacitors, Lithium-Ion Batteries)

Conductive polymers like poly(N-ethylpyrrole) are promising materials for energy storage applications due to their high conductivity, flexibility, and cost-effectiveness. rsc.org They can be used as active materials in supercapacitors and as components in rechargeable batteries. rsc.orgresearchgate.net The performance of these energy storage systems is influenced by the polymer's structure and morphology. researchgate.net

In pseudocapacitors, the charge storage mechanism relies on fast and reversible faradaic reactions at the surface of the electrode material. The redox properties of conductive polymers make them suitable for this purpose. For lithium-ion batteries, N-substituted polypyrroles have been investigated as potential cathode materials. mdpi.com The introduction of specific functional groups can enhance the charge/discharge capacity and ionic mobility of the polymer. mdpi.comresearchgate.net

Applications in Corrosion Protection and Surface Coatings

Conductive polymers, including derivatives of polypyrrole, have been explored as effective anti-corrosion coatings for metals. acs.orgmdpi.com These coatings can protect the metal surface by acting as a physical barrier and by inducing the formation of a passive oxide layer. mdpi.com Poly(N-ethylpyrrole) has been noted for its potential application in corrosion protection. acs.org

The effectiveness of these coatings can be enhanced by incorporating the conductive polymer into a composite material. For instance, composites of poly(N-vinyl)pyrrole with carbon black nanoparticles in a poly(vinyl butyral) matrix have demonstrated remarkably high corrosion protection efficiency for zinc substrates. mdpi.comnih.gov The uniform dispersion of the conductive polymer nanoparticles within the coating matrix is crucial for achieving superior anti-corrosion properties. mdpi.com

Composites and Hybrid Materials with Pyrrole Moieties

Pyrrole-based polymers are frequently incorporated into composite and hybrid materials to impart conductivity, enhance mechanical properties, or add new functionalities. These materials are created by combining the polymer with other components like inorganic nanoparticles (e.g., gold, metal oxides), carbon nanotubes, or other polymers. The resulting composites can have synergistic properties that are superior to the individual components. For instance, polypyrrole can be synthesized within a matrix of another material or copolymerized with other monomers to create materials for applications ranging from energy storage to biomedical devices.

As with sensor platforms, the scientific literature lacks specific examples or research findings on the use of 1-Ethyl-3-methyl-1H-pyrrole in the synthesis of composites and hybrid materials. There are no available studies that describe the preparation of poly(this compound)-based composites, nor are there reports on the properties or potential applications of such hybrid materials. The influence that the specific N-ethyl and 3-methyl substitution pattern might have on the morphology, conductivity, and interfacial adhesion within a composite structure remains uninvestigated in the public domain.

Catalysis and Supramolecular Chemistry Research Involving Pyrrole Scaffolds

Role of Pyrrole (B145914) Derivatives as Ligands in Metal-Catalyzed Reactions

Pyrrole-based ligands are instrumental in a variety of metal-catalyzed reactions. The nitrogen atom in the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. This adaptability allows for the development of catalysts with high selectivity and activity for specific chemical transformations.

The synthesis of new tridentate pyrrole-based ligands and their complexes with first-row transition metals like copper(II) and nickel(II) has been a subject of research. For instance, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate has been synthesized and complexed with these metals, with the goal of developing catalysts for processes like water oxidation, mimicking natural photosynthesis.

Carbene transfer reactions represent another area where pyrrole derivatives play a crucial role. Metal carbenes, generated from diazo compounds, can be used for the C-H functionalization of heterocycles like pyrrole. For example, the reaction of 1-methyl-1H-pyrrole with ethyl diazoacetate, catalyzed by copper complexes, leads to the selective alkylation of the pyrrole ring. researchgate.net This highlights the potential for direct functionalization of the pyrrole scaffold to create more complex molecules.

| Catalyst Type | Pyrrole Derivative Example | Application |

| Copper Complex | 1-methyl-1H-pyrrole | C-H bond functionalization |

| Nickel(II) Complex | methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Potential for water oxidation catalysis |

| Copper(II) Complex | methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Potential for water oxidation catalysis |

Pyrrole-Containing Ionic Liquids in Catalysis and Reaction Media

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in chemical reactions. Pyrrole-based cations can be incorporated into the structure of ionic liquids, offering unique properties due to the aromatic nature of the pyrrole ring. While specific research on 1-Ethyl-3-methyl-1H-pyrrole-based ionic liquids is not abundant, the principles can be understood from related imidazolium-based ionic liquids, which share some structural similarities.

Ionic liquids like 1-ethyl-3-methylimidazolium (EMIM) based salts have been extensively studied as catalysts and reaction media. For instance, EMIM-based ILs have been shown to be effective in the synthesis of cyclic carbonates from epoxides and carbon dioxide, where the ionic liquid can act as a catalyst, sometimes in synergy with a metal co-catalyst. The choice of both the cation and the anion of the ionic liquid can significantly influence the catalytic activity.

Understanding the interactions between solutes and the ionic liquid solvent is crucial for optimizing reaction conditions. In imidazolium-based ionic liquids, which are structurally related to pyrrolidinium-based ILs, studies have investigated solute-solvent interactions using techniques like time-resolved fluorescence anisotropy. nih.gov These studies reveal how factors like viscosity and specific interactions, such as hydrogen bonding between the solute and the anions of the ionic liquid, can affect the behavior of molecules dissolved in them. nih.gov

For example, the rotational dynamics of different solute probes in various 1-ethyl-3-methylimidazolium-based ionic liquids have been shown to be dependent on the nature of the anion. nih.gov Solutes capable of acting as hydrogen-bond donors experience significantly hindered rotational motion, indicating strong specific interactions with the anions of the ionic liquid. nih.gov These findings underscore the importance of hydrogen bonding in controlling chemical processes within these media.

| Ionic Liquid Cation | Anion | Key Interaction Studied |

| 1-ethyl-3-methylimidazolium | Trifluoroacetate (TFA) | Hydrogen bonding with solute |

| 1-ethyl-3-methylimidazolium | Ethylsulfate (ESU) | Hydrogen bonding with solute |

| 1-ethyl-3-methylimidazolium | Tetrafluoroborate (TFB) | Hydrogen bonding with solute |

| 1-ethyl-3-methylimidazolium | Tetracyanoborate (TCB) | Hydrogen bonding with solute |

Supramolecular Assemblies and Host-Guest Chemistry of Pyrrole Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrrole derivatives are excellent building blocks for constructing complex supramolecular assemblies due to their ability to form hydrogen bonds and participate in π-π stacking interactions. These assemblies can be designed to have specific shapes and functionalities, enabling them to act as hosts for smaller guest molecules.

The use of supramolecular assemblies as nanoscale reaction vessels is an emerging area of research. nih.gov The cavity of a supramolecular host can provide a unique microenvironment that can influence the course of a chemical reaction, for example, by stabilizing transition states or bringing reactants into close proximity. While specific examples involving this compound in supramolecular assemblies are not detailed in the provided search results, the general principles apply. For instance, β-cyclodextrin, a supramolecular host, has been used to catalyze the synthesis of substituted pyrrolidines in an eco-friendly manner. nih.gov This demonstrates the potential of host-guest chemistry in promoting chemical reactions. The design of such systems relies on a detailed understanding of the dynamic processes involved in the formation and rearrangement of these complex structures. nih.gov

| Supramolecular Host | Guest/Reactant Type | Application |

| β-Cyclodextrin | Aldehydes, amines, acetylenedicarboxylates | Synthesis of substituted pyrrolidines |

Chemical Biology Research Utilizing Pyrrole Ring Systems Excluding Clinical Outcomes

Pyrrole (B145914) as a Fundamental Structural Motif in Natural Products and Biosynthetic Pathways

The pyrrole ring is a cornerstone of biochemistry, most notably as the essential building block for tetrapyrroles, a class of compounds indispensable for life. rsc.org The key precursor for all naturally occurring porphyrins and related structures is the trisubstituted pyrrole, Porphobilinogen (B132115) (PBG). wikipedia.orgnih.gov PBG is the fundamental biological pyrrole from which critical molecules like heme (in hemoglobin), chlorophylls, and vitamin B₁₂ are constructed. rsc.orgnih.gov

The biosynthesis of PBG is a conserved pathway, beginning with the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA), a reaction catalyzed by the enzyme porphobilinogen synthase (also known as ALA dehydratase). nih.gov Subsequently, the enzyme porphobilinogen deaminase polymerizes four molecules of PBG in a head-to-tail fashion. nih.govkarger.com In conjunction with uroporphyrinogen III cosynthase, this process leads to the formation of uroporphyrinogen III, the first cyclic tetrapyrrole and the common ancestor of all porphyrins and chlorins. nih.govkarger.com

Beyond this central role, the pyrrole motif is prevalent in a wide range of secondary metabolites, particularly those isolated from marine organisms. chim.it Sponges of the genus Agelas, for example, produce numerous pyrrole-2-carboxamides, many of which are halogenated and exhibit potent biological activities, including antibacterial and cytotoxic effects. chim.itresearchgate.net These natural products highlight the evolutionary selection of the pyrrole scaffold for constructing molecules with diverse and potent functions. biolmolchem.com

Chemical Investigations of Pyrrole Scaffolds for Biological Interactions

The widespread presence of the pyrrole nucleus in bioactive natural products has inspired extensive research in medicinal chemistry to explore its potential as a scaffold for novel therapeutic agents. biolmolchem.comnih.gov The pyrrole ring's structure is considered a "privileged" pharmacophore, meaning it is capable of binding to multiple biological targets with high affinity. biolmolchem.comresearchgate.net Consequently, chemists have developed numerous synthetic strategies to create diverse libraries of pyrrole derivatives for biological screening. researchgate.netmdpi.combohrium.com

Classical methods for synthesizing the pyrrole ring include the Paal-Knorr, Hantzsch, and Knorr syntheses, which involve the condensation of dicarbonyl compounds with amines. pharmaguideline.com More modern approaches, such as [3+2] cycloaddition reactions, allow for the construction of highly functionalized pyrrole derivatives. mdpi.comnih.gov These synthetic efforts enable the systematic modification of the pyrrole core to probe interactions with various biological targets, including enzymes, receptors, and nucleic acids. mdpi.com

The utility of the pyrrole scaffold is demonstrated by its presence in numerous approved drugs. biolmolchem.com For instance, Atorvastatin, a leading cholesterol-lowering drug, and Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, both feature a core pyrrole structure. mdpi.comresearchgate.net These examples underscore the success of chemical investigations into pyrrole scaffolds, which have translated fundamental structural insights into impactful therapeutic outcomes.

Structure-Activity Relationship Studies (SAR) of Pyrrole Derivatives within a Chemical Biology Context

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying which parts of a molecule are essential for its biological activity. collaborativedrug.com For pyrrole derivatives, SAR investigations have revealed key principles governing their interactions with biological targets. The nature, position, and orientation of substituents on the pyrrole ring can dramatically influence potency, selectivity, and pharmacokinetic properties. nih.govresearcher.life

A common theme in the SAR of pyrrole-based compounds is the importance of substitution at specific positions. For example, in a series of pyrrole derivatives designed as metallo-β-lactamase inhibitors, it was found that a 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain were all important for inhibitory potency. nih.gov Altering or removing these features led to a significant loss of activity. Similarly, in a study of pyrrolamides as DNA gyrase inhibitors, the left-hand-side pyrrole ring was identified as a critical component for antibacterial action. mdpi.com

SAR studies also highlight the role of electronic and steric effects. The introduction of electron-withdrawing groups, such as halogens, can modulate the electron density of the aromatic ring and its ability to participate in key interactions like hydrogen bonding. nih.govnih.gov For instance, in one series of dual EGFR and AURKA inhibitors, the presence of halogens on an aniline (B41778) moiety attached to the pyrrole was found to be pivotal for activity. nih.gov Conversely, in another series of antibacterial streptopyrroles, monochloride-substituted compounds showed greater activity than dichloride-substituted ones, suggesting that excessive electron withdrawal can be detrimental. mdpi.com These studies illustrate how systematic structural modifications of the pyrrole scaffold provide critical insights into molecular recognition and guide the rational design of more effective and selective bioactive molecules. nih.govacs.org

Q & A

What are the optimal synthetic routes for 1-Ethyl-3-methyl-1H-pyrrole, and how can reaction conditions be controlled to maximize yield?

Basic Research Question

The synthesis of this compound typically involves alkylation or cyclization reactions. A common approach is the alkylation of pyrrole derivatives using ethylating agents (e.g., ethyl halides) under basic conditions. For example, sodium hydride or potassium tert-butoxide can deprotonate the pyrrole nitrogen, facilitating ethyl group introduction . Reaction optimization requires precise control of temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometry. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying purity . Yield maximization often involves iterative adjustments, such as increasing reaction time (e.g., 12–24 hours) or using excess alkylating agents while avoiding side reactions like over-alkylation.

How should researchers employ NMR spectroscopy to resolve structural ambiguities in this compound derivatives?

Basic Research Question

1H and 13C NMR spectroscopy are indispensable for confirming regioselectivity and substituent orientation. Key spectral features include:

- 1H NMR : Ethyl group signals (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for CH2) and methyl group resonance (δ ~2.2–2.5 ppm) .

- 13C NMR : Distinct carbonyl or aromatic carbon shifts (δ 110–150 ppm) to differentiate substitution patterns .

For complex cases, 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals. For example, NOESY experiments can confirm spatial proximity between substituents in sterically hindered derivatives .

What crystallographic software tools are recommended for resolving structural ambiguities in this compound derivatives?

Advanced Research Question

The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps include:

- Data Processing : Use SHELXC/D/E for phase determination in twinned or high-symmetry crystals .

- Hydrogen Bonding Analysis : ORTEP-3 visualizes hydrogen-bonding networks (e.g., N–H···O interactions in pyrroloazepine derivatives) .

For validation, check ADPs (anisotropic displacement parameters) and R-factors to ensure model accuracy. Tools like PLATON validate hydrogen bonding and torsional angles .

How can researchers reconcile conflicting NMR and X-ray crystallography data in pyrrole derivatives?

Advanced Research Question

Discrepancies between NMR (solution state) and crystallography (solid state) often arise from conformational flexibility or crystal packing effects. Methodologies include:

- Dynamic NMR : Assess rotational barriers of substituents (e.g., ethyl groups) to identify fluxional behavior .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic models .

- Temperature-Dependent Crystallography : Resolve disorder by collecting data at multiple temperatures (e.g., 100 K vs. 298 K) .

What mechanistic insights guide the functionalization of this compound for complex heterocycles?

Advanced Research Question

Electrophilic substitution at the pyrrole β-position is favored due to electron-rich aromaticity. Strategies include:

- Friedel-Crafts Acylation : Use Lewis acids (e.g., AlCl3) to introduce acyl groups, as seen in pyrrolo-pyrimidine syntheses .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids enables aryl group introduction .

Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) can elucidate substituent effects on reactivity .

How should multi-step syntheses of this compound-based pharmaceuticals be designed to ensure scalability?

Advanced Research Question

Multi-step routes (e.g., amide coupling followed by cyclization) require:

- Intermediate Characterization : Use HPLC and LC-MS to track purity at each stage .

- Solvent Optimization : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) for industrial-scale processes .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency but require rigorous metal residue testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.